

"physicochemical properties of D-glucaric acid and its salts"

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Compound Name: Glucaric Acid

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An In-depth Technical Guide to the Physicochemical Properties of D-**Glucaric Acid** and Its Salts

Abstract

D-**Glucaric acid**, a C6 aldaric acid derived from glucose, is a key bio-derived platform chemical with significant potential in the pharmaceutical, nutraceutical, and polymer industries. Its utility, and that of its corresponding salts, is fundamentally governed by its physicochemical properties. This technical guide provides an in-depth analysis of these properties, including acidity (pKa), solubility, stability, and hygroscopicity. We delve into the complex equilibrium between the open-chain acid and its lactone forms, offering a comparative analysis of key salts such as calcium, potassium, and sodium D-glucarates. Furthermore, this guide presents field-proven, step-by-step experimental protocols for the accurate determination of these critical parameters, empowering researchers to make informed decisions in formulation, development, and application.

The D-Glucaric Acid Molecule: Structure and Intrinsic Properties

D-**Glucaric acid** (also known as D-saccharic acid) is a dicarboxylic acid, structurally similar to glucose but with both terminal carbons (C1 and C6) oxidized to carboxylic acid groups. This dual-acidic nature is the primary determinant of its chemical behavior in aqueous solutions.

Acidity and the Significance of Dual pKa Values

As a dicarboxylic acid, **D-glucaric acid** undergoes a two-step deprotonation. This results in two distinct acid dissociation constants, pKa1 and pKa2.

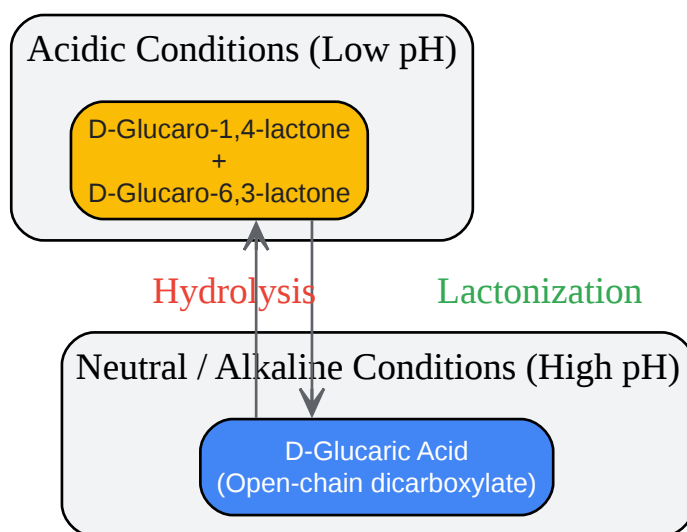
- pKa1 \approx 3.2
- pKa2 \approx 4.0

These values are critical for predicting the ionization state of the molecule at a given pH.^[1] The first proton (pKa1) is more readily lost than the second (pKa2) due to the electrostatic repulsion from the existing carboxylate anion, which makes the removal of the second proton less favorable. Understanding these pKa values is essential for developing purification processes like crystallization, which can be optimized by adjusting the pH to target the least soluble species.^[1]

Aqueous Stability and pH-Dependent Lactonization

A defining characteristic of **D-glucaric acid** in aqueous solution is its dynamic equilibrium with its corresponding monolactones and dilactone. Under acidic conditions (low pH), an intramolecular esterification reaction is favored, leading to the formation of D-glucaro-1,4-lactone and D-glucaro-6,3-lactone.^{[2][3]} This lactonization is a reversible process; under neutral to alkaline conditions, the lactone rings hydrolyze to yield the open-chain dicarboxylate form.

This equilibrium has profound implications for analysis and formulation. For instance, analytical quantification of **D-glucaric acid** using techniques like HPLC can be challenging in acidic mobile phases due to the co-existence of multiple species.^[2] From a biological perspective, the active inhibitor of the β -glucuronidase enzyme is not the acid itself, but its metabolite, D-glucaro-1,4-lactone, which is formed in the acidic environment of the stomach after ingestion of a glucarate salt.^{[4][5]}



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Caption: pH-dependent equilibrium of D-**Glucaric Acid**.

Comparative Physicochemical Properties of D-Glucaric Acid and Its Salts

The conversion of D-**glucaric acid** to a salt form is a common strategy in pharmaceutical and chemical applications to enhance stability, modify solubility, and improve handling characteristics. The choice of the counterion (e.g., Ca^{2+} , K^+ , Na^+) significantly influences the final properties of the material.

Property	D-Glucaric Acid	Calcium D-Glucarate	Monopotassium D-Glucarate	Sodium D-Glucarate
Molecular Formula	C ₆ H ₁₀ O ₈ [6]	C ₆ H ₈ CaO ₈ [7]	C ₆ H ₉ KO ₈ [8]	C ₆ H ₉ NaO ₈ [9]
Molecular Weight	210.14 g/mol [6]	248.20 g/mol [7]	248.24 g/mol (anhydrous)[8]	232.12 g/mol [9]
Appearance	White crystalline solid[10]	White powder[7]	White to off-white powder[11][12]	Not specified (solid)[9]
Melting Point (°C)	125 - 126[6][10]	Decomposes	~188 (decomposes) [12]	Not specified
Aqueous Solubility	Very soluble; reported values vary (e.g., 912 mg/mL)[13][14]	Sparingly soluble	Soluble in water (31.25 mg/mL with sonication/warming)[12]	Soluble
Solution pH	Acidic	Near-neutral	~3.5[12]	Not specified

Note: Solubility can be highly dependent on temperature, pH, and crystalline form. The values presented are for general comparison.

Insights into Salt Properties

- **D-Glucaric Acid:** Its high solubility in water is attributed to the numerous hydroxyl and carboxyl groups that readily form hydrogen bonds.[13][15]
- **Calcium D-Glucarate:** As the calcium salt of a dicarboxylic acid, it forms a more stable, lattice-structured compound suitable for supplementation.[7] Its lower solubility compared to the parent acid is typical for divalent cation salts.
- **Potassium D-Glucarate:** The monopotassium salt (potassium hydrogen D-glucarate) exhibits significantly lower solubility than the dipotassium form.[1] This property is exploited in

purification, where adjusting the pH of a dipotassium glucarate solution to ~3.4 selectively precipitates the less soluble monopotassium salt.[1]

- Sodium D-Glucarate: The sodium salt is used as a chelating agent in detergents, where it sequesters hard-water ions like calcium and magnesium, enhancing cleaning efficiency.[13]

Field-Proven Experimental Protocols

Accurate characterization of physicochemical properties is non-negotiable for regulatory submission and successful product development. The following protocols represent robust, validated methodologies.

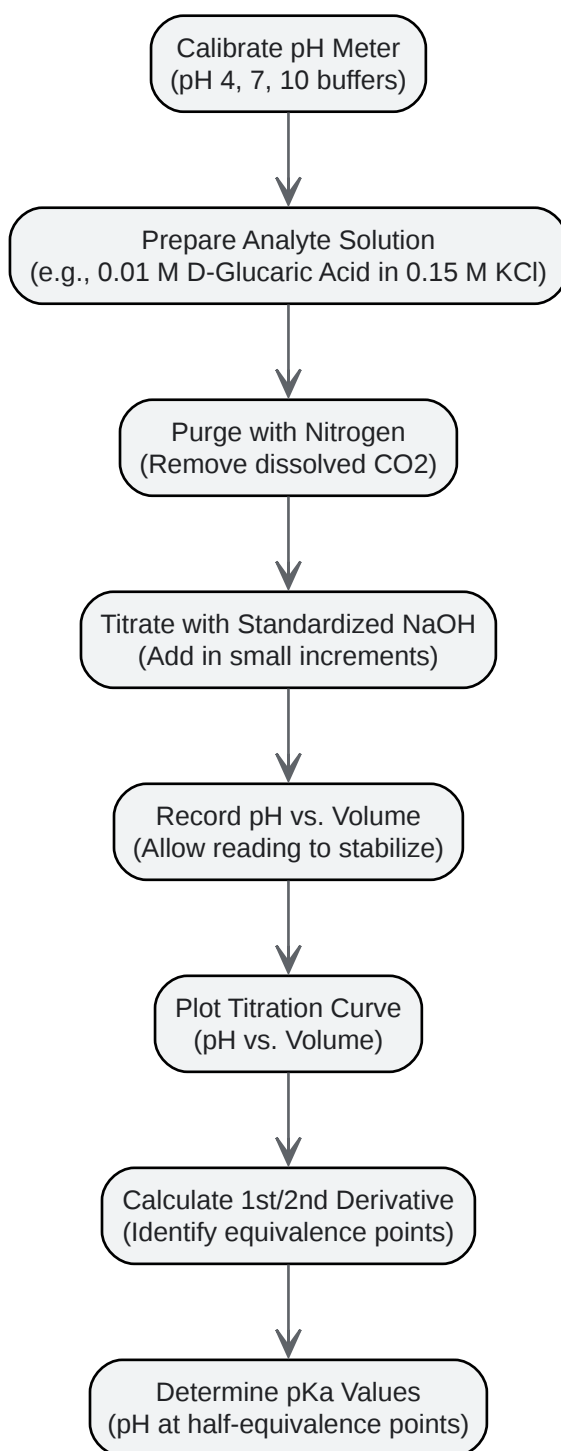
Protocol: Determination of pKa by Potentiometric Titration

This method remains the gold standard for pKa determination due to its precision and accuracy.[16][17] It involves monitoring pH changes as a function of the volume of added titrant (a strong base).

Methodology:

- System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement across the titration range. [18]
- Sample Preparation: Prepare a solution of D-**glucaric acid** (e.g., 0.01 M) in deionized, carbonate-free water. A constant ionic strength should be maintained, typically by adding a background electrolyte like 0.15 M KCl.[18]
- Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement, especially in neutral to alkaline regions.[18]
- Titration: Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add standardized 0.1 M NaOH solution in small, precise increments.

- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift of <0.01 pH units/minute).[18]
- Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The equivalence points (inflection points) are most accurately determined by plotting the first or second derivative of the titration curve ($\Delta\text{pH}/\Delta V$ or $\Delta^2\text{pH}/\Delta V^2$ vs. V).[17][19] For D-**glucaric acid**, two distinct inflection points will be observed, corresponding to the neutralization of its two carboxylic acid protons.



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Caption: Experimental workflow for pKa determination.

Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the definitive technique for determining thermodynamic (equilibrium) solubility, crucial for lead optimization and formulation development.[\[20\]](#)[\[21\]](#)

Methodology:

- **Preparation:** Add an excess amount of the solid (**D-glucaric acid** or its salt) to a known volume of the relevant solvent (e.g., purified water, buffer of specific pH) in a sealed, inert vessel (e.g., glass vial). The presence of excess, undissolved solid at the end of the experiment is critical to ensure saturation.[\[21\]](#)
- **Equilibration:** Agitate the vessels at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period. For many pharmaceutical compounds, 24 to 72 hours is required to ensure thermodynamic equilibrium is reached.[\[20\]](#)[\[22\]](#)
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is imperative to filter the sample immediately using a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all particulate matter.
- **Quantification:** Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection, against a calibration curve prepared with known standards.[\[20\]](#)
- **Calculation:** The measured concentration of the saturated solution represents the thermodynamic solubility of the compound under the specified conditions (temperature, solvent/pH).

Protocol: Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture, is a critical stability parameter that can affect powder flow, chemical degradation, and crystal structure.[\[23\]](#)[\[24\]](#)

Methodology (Static Method per European Pharmacopoeia):

- Sample Preparation: Weigh approximately 300-500 mg of the test sample accurately into a pre-weighed, dry container (e.g., a petri dish).[\[25\]](#)
- Controlled Environment: Place the sample in a desiccator maintained at a constant relative humidity (RH) and temperature. For standard classification, this is $80\% \pm 2\%$ RH at $25^{\circ}\text{C} \pm 1^{\circ}\text{C}$. This environment is typically achieved using a saturated solution of ammonium chloride.[\[25\]](#)
- Equilibration: Store the sample under these conditions for 24 hours.[\[25\]](#)
- Measurement: After 24 hours, re-weigh the sample.
- Classification: Calculate the percentage weight gain. The material is then classified according to the European Pharmacopoeia criteria:
 - Non-hygroscopic: $< 0.2\%$ weight gain.
 - Slightly hygroscopic: $\geq 0.2\%$ and $< 2\%$ weight gain.
 - Hygroscopic: $\geq 2\%$ and $< 15\%$ weight gain.
 - Very hygroscopic: $\geq 15\%$ weight gain.

For a more detailed profile, Dynamic Vapor Sorption (DVS) is the preferred method. DVS analysis measures the mass change of a sample as it is exposed to a programmed sequence of changing RH at a constant temperature, providing a full sorption-desorption isotherm.[\[23\]](#)

Conclusion and Implications

The physicochemical properties of **D-glucaric acid** and its salts are multifaceted and directly influence their application. The dual pKa values and the pH-dependent equilibrium with its lactones are central to its behavior in both chemical processing and biological systems. The selection of a salt form, such as calcium or potassium D-glucarate, provides a means to modulate properties like solubility and stability to meet specific formulation or purification requirements. The application of standardized, robust protocols for characterizing these properties is essential for generating reliable data, ensuring product quality, and accelerating

the development timeline for new therapies and chemical products based on this versatile platform molecule.

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